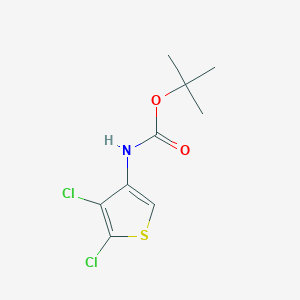

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester

Description

Properties

CAS No. |

679794-55-9 |

|---|---|

Molecular Formula |

C9H11Cl2NO2S |

Molecular Weight |

268.16 g/mol |

IUPAC Name |

tert-butyl N-(4,5-dichlorothiophen-3-yl)carbamate |

InChI |

InChI=1S/C9H11Cl2NO2S/c1-9(2,3)14-8(13)12-5-4-15-7(11)6(5)10/h4H,1-3H3,(H,12,13) |

InChI Key |

MAAYJKQLJPUKTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CSC(=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Standard Boc Anhydride Protocol

The most common method involves reacting 4,5-dichlorothiophen-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Procedure :

- Dissolve 4,5-dichlorothiophen-3-amine (1.0 eq) in anhydrous THF or dichloromethane.

- Add triethylamine (1.2 eq) or 4-dimethylaminopyridine (0.1 eq) as a base.

- Slowly add Boc₂O (1.1 eq) at 0°C, then warm to room temperature and stir for 4–12 hours.

- Quench with water, extract with organic solvent, and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | THF, DCM, or water-acetone |

| Temperature | 0°C → RT |

| Reaction Time | 4–12 hours |

| Base | TEA, DMAP, or NaHCO₃ |

Mechanism :

The amine attacks Boc₂O’s electrophilic carbonyl, forming a tert-butyl carbonate intermediate. Deprotonation by the base releases CO₂ and tert-butoxide, yielding the Boc-protected amine.

Green Chemistry Approach

A solvent-free or aqueous-acetone method minimizes environmental impact:

- Mix 4,5-dichlorothiophen-3-amine (1.0 eq) with Boc₂O (1.1 eq) in water-acetone (9.5:0.5 v/v).

- Stir at room temperature for 1–2 hours.

- Extract with dichloromethane and purify.

Advantages :

- Eliminates toxic solvents.

- Shorter reaction time.

Synthesis via Curtius Rearrangement

If 4,5-dichlorothiophen-3-amine is unavailable, the amine can be synthesized from a carboxylic acid precursor via Curtius rearrangement:

Acyl Azide Formation

- Convert 4,5-dichlorothiophene-3-carboxylic acid to acyl chloride using thionyl chloride.

- React with sodium azide to form acyl azide.

Thermal Rearrangement

- Heat acyl azide in tert-butanol to induce Curtius rearrangement, generating an isocyanate intermediate.

- Trap with tert-butanol to form the Boc-protected amine.

Limitations :

- Lower yield due to side reactions.

- Requires handling hazardous azides.

Catalytic Carbonylation Methods

Patents describe carbamate synthesis via carbonylation of amines with CO₂ and alkoxysilanes:

Zinc-Catalyzed Reaction

- React 4,5-dichlorothiophen-3-amine with CO₂ (5 MPa) and tetramethoxysilane in acetonitrile.

- Use Zn(OAc)₂ and 1,10-phenanthroline as catalysts at 150°C for 24 hours.

Key Data :

| Catalyst System | Yield (%) |

|---|---|

| Zn(OAc)₂ + phen | 84 |

| Zn(OAc)₂ + bpy | 83 |

| ZnCl₂ | 18 |

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Boc Protection | 75–90 | High | Moderate |

| Green Chemistry | 80–88 | Moderate | High |

| Curtius Rearrangement | 50–65 | Low | Low |

| Catalytic Carbonylation | 60–84 | High | High |

Recommendations :

- Direct Boc protection is optimal for laboratory-scale synthesis.

- Catalytic carbonylation suits industrial applications due to high yields and CO₂ utilization.

Challenges and Optimization

Purification

Column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts like di-Boc derivatives.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atoms on the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but often include interactions with thiol groups or nucleophilic sites on proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester, can be contextualized by comparing it to related carbamate derivatives. Key differences lie in the substituent groups, which dictate physicochemical properties, reactivity, and applications. Below is a comparative analysis:

Key Insights:

Substituent Effects: Electron-Withdrawing Groups: The dichlorothienyl group in the target compound contrasts with electron-donating groups like 3-aminophenyl, altering reactivity in nucleophilic substitutions or cross-coupling reactions. Steric Bulk: The tert-butyl ester is conserved across analogs, but substituents like cyanomethyl or pyrrolidinyl modify steric hindrance, impacting binding affinity in biological targets.

Synthetic Considerations :

- Sodium borohydride-mediated reductions (as in ) are common for stereoselective carbamates but may require tailored conditions for halogenated thiophene derivatives.

Applications: Dichlorothienyl carbamates may exhibit enhanced antimicrobial activity compared to non-halogenated analogs (e.g., cyanomethyl). Compounds with aromatic amines (e.g., 3-aminophenyl) are more suited as synthetic intermediates, while stereochemically pure variants (e.g., nitroalcohol derivatives) are prioritized in drug development .

Biological Activity

Carbamic acid, (4,5-dichloro-3-thienyl)-, 1,1-dimethylethyl ester (CAS Number: 11536315) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H11Cl2NO2S

- Molecular Weight : 236.16 g/mol

- Chemical Structure : The compound features a thienyl ring substituted with two chlorine atoms at the 4 and 5 positions, which is critical for its biological activity.

Research indicates that carbamic acid derivatives often exhibit their biological effects through interactions with specific biological targets. For instance:

- Inhibition of Enzymatic Activity : Studies have shown that carbamate compounds can inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to bactericidal effects against various pathogenic strains .

- Antibacterial Potency : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies report Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

Case Studies

- Antibacterial Activity :

- Toxicity Assessment :

Table 1: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.